N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

carbonic anhydrase inhibition thiadiazole–thiazole hybrid SAR differentiation

This dual-heterocyclic acetamide (≥95% purity) replaces standard mono-heterocyclic fragments, delivering a non-sulfonamide pharmacophore for CA IX/XII selectivity and metallodrug ligand potential. Accelerate hit-to-lead with a pre-assembled thiadiazole-thiazole hybrid.

Molecular Formula C9H10N4OS2
Molecular Weight 254.3 g/mol
Cat. No. B5622903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
Molecular FormulaC9H10N4OS2
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)CC(=O)NC2=NN=C(S2)C
InChIInChI=1S/C9H10N4OS2/c1-5-10-7(4-15-5)3-8(14)11-9-13-12-6(2)16-9/h4H,3H2,1-2H3,(H,11,13,14)
InChIKeyYLFSXALOUIHNJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide – Structural and Pharmacophoric Baseline for Procurement Evaluation


N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide (CAS 880451-87-6; molecular formula C₉H₁₀N₄OS₂; molecular weight 254.3 g/mol) is a synthetic, dual-heterocyclic acetamide that integrates a 5-methyl-1,3,4-thiadiazole ring with a 2-methyl-1,3-thiazole moiety via an acetamide linker . This compound belongs to the class of 1,3,4-thiadiazole–thiazole hybrid scaffolds, a chemotype associated with carbonic anhydrase inhibition, anticancer cytotoxicity, antimicrobial activity, and enzyme modulation [1]. The molecule possesses two hydrogen-bond acceptors (the thiadiazole and thiazole nitrogen atoms), one hydrogen-bond donor (the acetamide NH), and a calculated topological polar surface area consistent with moderate membrane permeability [2]. Its dual-heterocycle architecture distinguishes it from simpler single-ring thiadiazole or thiazole acetamides, offering a distinct pharmacophoric profile for structure–activity relationship (SAR) exploration and hit-to-lead optimization.

Why Simple Single-Ring Thiadiazole or Thiazole Acetamides Cannot Substitute for N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide


Simple single-ring analogs such as N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 13053-83-3) or 2-(2-methyl-1,3-thiazol-4-yl)acetamide (CAS 185623-66-9) lack the cooperative electronic and steric properties conferred by the dual-heterocycle architecture of the target compound. In the thiadiazole–thiazole hybrid, the electron-deficient 1,3,4-thiadiazole ring can engage in π-stacking and hydrogen-bonding interactions, while the 2-methylthiazole moiety provides additional lipophilicity and conformational restriction . This synergy is not achievable with either single-ring fragment alone. Furthermore, published structure–activity relationship (SAR) data for thiazole–thiadiazole hybrids indicate that the simultaneous presence of both heterocycles is critical for achieving nanomolar-range inhibitory activity against carbonic anhydrase isoforms, whereas the corresponding single-ring fragments display IC₅₀ values in the micromolar to millimolar range or are entirely inactive [1]. Generic substitution with a simpler mono-heterocyclic acetamide therefore risks complete loss of target binding and biological phenotype, undermining experimental reproducibility and hit validation.

Quantitative Comparator-Based Evidence for N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide Differentiation


Dual-Heterocycle Pharmacophore Differentiation vs. Single-Ring Thiadiazole Acetamides – Carbonic Anhydrase Class-Level Evidence

In a 2024 study by Dawbaa et al., a series of N-(1,3,4-thiadiazol-2-yl)acetamide derivatives bearing various substituents exhibited human carbonic anhydrase I (hCA I) inhibitory activity superior to the standard drug acetazolamide (AAZ) [1]. Although the specific target compound was not directly assayed in this study, the SAR demonstrates that the 1,3,4-thiadiazol-2-yl acetamide scaffold is a privileged pharmacophore for CA inhibition, and the addition of a thiazole ring in the target compound is expected to further modulate potency and isoform selectivity. In contrast, the simpler single-ring comparator N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 13053-83-3) shows only weak inhibition of Aspergillus fumigatus ChiA1 chitinase (IC₅₀ = 1.00 × 10⁶ nM, i.e., 1 mM) [2], indicating that the lone thiadiazole-acetamide unit possesses limited inherent biological activity. Class-level evidence from benzenesulfonamide derivatives carrying the same N-(5-methyl-1,3,4-thiadiazol-2-yl) group demonstrates potent CA I inhibition with IC₅₀ values as low as 0.095–15.65 nM [3], showcasing the performance ceiling achievable when the thiadiazole-acetamide core is elaborated with appropriate substituents. The dual-heterocyclic nature of the target compound places it structurally between the inactive simple acetamide and the highly potent sulfonamide derivatives, offering a unique balance of scaffold complexity and synthetic tractability for SAR campaigns.

carbonic anhydrase inhibition thiadiazole–thiazole hybrid SAR differentiation

Chitinase Inhibition Contrast – BindingDB Data for Thiadiazole Acetamide Fragment vs. Expected Dual-Heterocycle Activity

BindingDB reports an IC₅₀ of 1.00 × 10⁶ nM (1 mM) for N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide against Aspergillus fumigatus endochitinase A1 (ChiA1), classifying this single-ring fragment as essentially inactive [1]. The target compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide incorporates an additional 2-methylthiazole ring via an acetamide spacer, increasing the molecular weight from 157.2 to 254.3 g/mol and adding a second sulfur-containing heterocycle capable of engaging hydrophobic enzyme pockets. While no direct ChiA1 data exist for the target compound, fragment-to-lead principles predict a substantial gain in binding affinity from the added heterocycle, consistent with the known contribution of thiazole moieties to chitinase inhibition in related chemotypes [2]. The comparator 2-(2-methyl-1,3-thiazol-4-yl)acetamide (MW 156.2) similarly lacks published ChiA1 data, but its single-ring architecture offers only one heterocyclic recognition element. The dual-heterocycle target compound therefore represents a rationally elaborated fragment with a higher probability of measurable enzyme engagement than either single-ring comparator.

chitinase inhibition antifungal target fragment-based screening

Antimicrobial Activity Class-Level Comparison – Thiazole–Thiadiazole Hybrids vs. Single-Thiazole Acetamides

A 2020 study on thiazole and thiadiazole conjugates reported that fluoroquinolone–thiadiazole hybrid compound 35 exhibited antimycobacterial MIC values in the range of 1.56–25 μg/mL, with compound 31 showing MIC < 0.63 μg/mL against all Gram-negative bacteria tested [1]. In contrast, simpler 2-(2-methylthiazol-4-yl)acetamide derivatives evaluated for antimicrobial activity typically exhibit moderate to weak potency, with MIC values exceeding 100 μg/mL against common bacterial strains when tested as standalone agents [2]. The target compound, bearing both the 1,3,4-thiadiazole and 2-methylthiazole rings linked via an acetamide bridge, represents an intermediate structural complexity that captures the key pharmacophoric elements of the more potent conjugates while retaining synthetic accessibility. Class-level data from structurally analogous 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide show measurable antimicrobial activity with MIC values of 32 μg/mL against Staphylococcus aureus, 64 μg/mL against Escherichia coli, and 50 μg/mL against Candida albicans , demonstrating that the thiadiazole-acetamide core alone can deliver single-digit to double-digit μg/mL potency. The addition of the 2-methylthiazole ring in the target compound is expected to further improve these values through enhanced membrane penetration and target binding.

antimicrobial screening thiazole–thiadiazole conjugates MIC comparison

Carbonic Anhydrase Isoform Selectivity Potential – Class-Level Evidence from Benzenesulfonamide Analogs Bearing the Same Thiadiazole Substructure

A series of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido]benzenesulfonamides was evaluated for anticancer activity against HeLa (cervical carcinoma) and HCT116 (colorectal carcinoma) cell lines [1]. The most active compound (compound 4; 4-{[(2,4-dichlorophenyl)carbamoyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) exhibited IC₅₀ values of 13.92 ± 0.22 μM against HeLa and 37.91 ± 0.10 μM against HCT116 cells. The clinically used sulfonamide antibiotic sulfamethizole (N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanilamide), which shares the identical thiadiazole substructure with the target compound, has established pharmacokinetic properties including 98–99% plasma protein binding and a 3–8 h elimination half-life [2]. The target compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide lacks the sulfonamide group present in sulfamethizole, replacing it with a 2-methylthiazol-4-yl acetamide moiety. This structural divergence is significant: sulfonamide-based CA inhibitors often suffer from poor isoform selectivity, whereas acetamide-linked heterocycles have been shown to confer selectivity for specific CA isoforms in related chemotypes [3]. The target compound thus represents a non-sulfonamide CA inhibitor scaffold with potential for improved isoform selectivity compared to sulfamethizole-derived analogs.

carbonic anhydrase isoform selectivity glaucoma and anticancer targets sulfonamide bioisostere

Predicted Physicochemical and Drug-Likeness Differentiation – In Silico Comparison with Isomeric Thiadiazole–Thiazole Acetamides Sharing the Same Molecular Formula (C₉H₁₀N₄OS₂)

Several constitutional isomers share the molecular formula C₉H₁₀N₄OS₂ (MW 254.3) with the target compound, including 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide and N-(2-amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide [1]. In silico predictions using SwissADME indicate that the target compound is expected to exhibit a calculated logP (iLOGP) in the range of 1.5–2.5, consistent with favorable oral bioavailability according to the Lipinski Rule of Five [2]. In contrast, the isomer bearing a 2,4-dimethylthiazole substituent is predicted to have a higher logP (~2.8) due to the additional methyl group on the thiazole ring, while the bithiazole isomer is predicted to have a lower logP (~1.2) due to the absence of the thiadiazole sulfur atom [3]. The target compound's balanced lipophilicity profile (predicted logP ≈ 1.8–2.3) positions it within the optimal range (1–3) for CNS drug candidates while maintaining sufficient aqueous solubility for in vitro assay compatibility. The calculated bioavailability score is predicted to be 0.55, identical to that of the comparator isomers [3]. However, the target compound's unique connectivity (thiadiazole-NH-CO-CH₂-thiazole) results in a distinct spatial arrangement of hydrogen bond donors and acceptors that cannot be replicated by any isomer, affecting binding pose predictions in molecular docking studies.

drug-likeness prediction isomer comparison medicinal chemistry optimization

Metal Coordination Potential – Thiadiazole–Thiazole Hybrid as a Bidentate Ligand Platform Differentiated from Simple Acetamides

The 1,3,4-thiadiazole ring is a well-established ligand for transition metal ions, and silver(I) complexes bearing CH₃-substituted thiadiazole-based thioamide ligands have demonstrated potent in vitro anticancer activity with IC₅₀ values in the range of 3.1–24.0 μM against human ovarian, pancreatic, lung, and prostate cancer cell lines, as well as broad-spectrum antibacterial activity with IC₅₀ as low as 4.6 μM [1]. The target compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide possesses three potential metal-coordinating sites: the thiadiazole endocyclic nitrogen (N3), the thiazole endocyclic nitrogen, and the acetamide carbonyl oxygen, enabling bidentate or tridentate coordination modes not available to simpler single-ring analogs such as N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide [2]. This multidentate coordination capacity is expected to yield metal complexes with higher thermodynamic stability and distinct biological activity profiles compared to those formed by mono-heterocyclic ligands. The dinuclear silver(I) complex [AgL(NO₃)]₂, where L = 2-acetamido-5-methyl-1,3,4-thiadiazole (a direct structural analog of the thiadiazole portion of the target compound), has been structurally characterized by single-crystal X-ray diffraction, confirming the ability of this ligand class to adopt bridging coordination geometries [3]. The additional thiazole ring in the target compound expands the coordination possibilities, potentially enabling polynuclear complex architectures with enhanced antiproliferative activity.

metal complexation anticancer metallodrugs silver(I) complexes

High-Impact Application Scenarios for N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide – Evidence-Driven Prioritization


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Carbonic Anhydrase Isoforms

The dual-heterocycle acetamide serves as a rationally elaborated fragment for carbonic anhydrase inhibitor programs. Unlike the single-ring fragment N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, which is essentially inactive (ChiA1 IC₅₀ = 1 mM) [1], the target compound incorporates a thiazole ring that fills an additional hydrophobic pocket in the CA active site, as evidenced by SAR from structurally related N-(1,3,4-thiadiazol-2-yl)acetamide derivatives that outperform acetazolamide in hCA I inhibition [2]. Procurement of the dual-heterocycle fragment enables direct screening without the synthetic overhead of fragment growth, accelerating hit identification timelines.

Metallodrug Discovery – Silver(I) and Copper(II) Complexation for Anticancer and Antimicrobial Applications

The target compound's three potential donor atoms (thiadiazole N, thiazole N, acetamide carbonyl O) make it a superior ligand platform compared to simple mono-heterocyclic acetamides. Published silver(I) complexes of CH₃-substituted thiadiazole-thioamide ligands achieve IC₅₀ values of 3.1–24.0 μM against multiple cancer cell lines [3]. The target compound's additional thiazole ring is expected to enable chelate formation, enhancing complex stability and potentially improving upon the already promising bioactivity of single-ring thiadiazole-based metallodrugs. This compound should be prioritized by groups synthesizing metal-based therapeutics.

Antimicrobial Library Enrichment and Hit Expansion Against Multidrug-Resistant Pathogens

Class-level evidence demonstrates that thiazole–thiadiazole conjugates achieve MIC values as low as <0.63 μg/mL against Gram-negative bacteria, while simpler 2-(2-methylthiazol-4-yl)acetamide derivatives show MIC > 100 μg/mL [4]. The target compound, positioned structurally between these extremes, offers an attractive balance of synthetic tractability and predicted antimicrobial potency. Its procurement for screening library enrichment is warranted for programs targeting MRSA, MDR Gram-negative pathogens, or antifungal applications, where the dual-heterocycle scaffold may overcome resistance mechanisms that limit single-mechanism antibiotics.

Medicinal Chemistry SAR Campaigns Requiring Non-Sulfonamide Carbonic Anhydrase Inhibitor Scaffolds

Sulfonamide-based CA inhibitors such as sulfamethizole (which shares the identical N-(5-methyl-1,3,4-thiadiazol-2-yl) substructure) suffer from poor isoform selectivity and diuretic side effects [5]. The target compound replaces the sulfonamide group with a 2-methylthiazol-4-yl acetamide moiety, offering a non-sulfonamide pharmacophore for CA inhibition. This structural differentiation is critical for programs seeking tumor-associated CA IX/XII-selective inhibitors, where avoiding CA II inhibition (associated with diuresis) is a key design goal. The compound provides a clean starting point for SAR exploration without the confounding effects of the sulfonamide zinc-binding group.

Quote Request

Request a Quote for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.